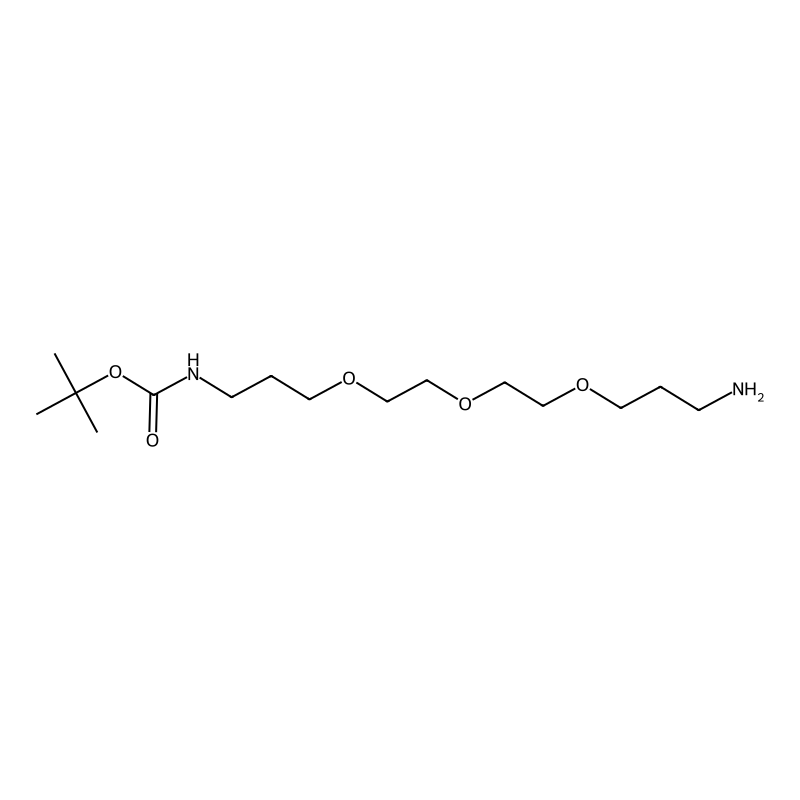tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Drug Delivery:
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, also known as N-Boc-C1-PEG3-C3-NH2 or Boc-TOTA, is a chemical compound used as a building block in organic synthesis, particularly for the creation of polymers and drug delivery systems. [, ]
Its structure contains a tert-butyloxycarbonyl (Boc) protecting group that can be selectively removed under specific conditions, allowing for the attachment of other molecules for various applications. [] Additionally, the presence of a polyethylene glycol (PEG) spacer provides water solubility and improved biocompatibility, making it suitable for drug delivery applications. [, ]
Targeted Drug Delivery:
The unique properties of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate allow it to be utilized in the development of targeted drug delivery systems. By attaching specific targeting moieties to the amine group, researchers can design drug conjugates that can specifically bind to receptors on diseased cells, delivering the therapeutic payload directly to the target site while minimizing side effects on healthy tissues. [, ]
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a complex organic compound characterized by its unique structural features. It contains a tert-butyl group, which is a common protective group in organic synthesis, and a carbamate functional group that is often involved in various
The chemical behavior of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate can be understood through various reactions typical of carbamates:
- Deprotection Reactions: tert-butyl carbamates can be cleaved under acidic conditions to yield the corresponding amines. This is often achieved using aqueous acid or other mild reagents .
- Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new amines or other derivatives .
- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with aryl halides, facilitating the formation of various aniline derivatives .
The synthesis of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate typically involves several steps:
- Formation of the Carbamate: This can be achieved by reacting an amine with di-tert-butyl dicarbonate under mild conditions to form the corresponding tert-butyl carbamate .
- Ether Formation: The incorporation of ether linkages can be performed through Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.
- Final Assembly: The final structure is assembled through coupling reactions, possibly utilizing coupling agents or catalysts to facilitate the formation of the desired product.
The applications of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate are diverse:
- Pharmaceuticals: Due to its structural features, it may serve as a building block in drug development.
- Polymer Chemistry: Its stability and reactivity make it suitable for use in polymer synthesis.
- Bioconjugation: The compound could potentially be used in bioconjugation techniques due to its functional groups.
Interaction studies involving this compound would typically focus on its reactivity with biological targets or other chemical species. Such studies could include:
- Binding Affinity Studies: Investigating how well the compound binds to specific proteins or enzymes.
- Toxicological Assessments: Evaluating any adverse effects when interacting with biological systems.
- Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.
Several compounds share structural similarities with tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl Carbamate | Contains a simple tert-butyl group and carbamate | Commonly used as a protecting group |
| N-Boc-Amines | Similar protective group with variations in amine structure | Widely used in peptide synthesis |
| Ethyl Carbamate | Contains ethyl instead of tert-butyl | Known for its use in food and beverage applications |
| Benzyl Carbamate | Has a benzyl group instead of tert-butyl | Exhibits different reactivity patterns due to aromaticity |
Each of these compounds has unique properties that affect their reactivity and applications, making them suitable for different purposes in organic synthesis and medicinal chemistry.







